1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol
CAS No.: 1396799-69-1
Cat. No.: VC4799483
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396799-69-1 |
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Molecular Formula | C15H19N3O4S |
Molecular Weight | 337.39 |
IUPAC Name | 1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol |
Standard InChI | InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2 |
Standard InChI Key | JHYFCTSMRJNSCP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core structure:
1-(furan-2-yl)-2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]ethanol.
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Furan-2-yl: A five-membered oxygen-containing heterocycle attached at the 2-position.
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Piperazin-1-yl: A six-membered diamine ring substituted at the 1-position.
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Pyridine-3-sulfonyl: A sulfonyl group (-SO₂-) bonded to pyridine at the 3-position.
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Ethanol backbone: A two-carbon chain with a hydroxyl group at the terminal position .
Molecular Formula and Weight
The molecular formula is C₁₅H₂₀N₃O₄S, calculated as follows:
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Furan (C₄H₃O): 4 carbons, 3 hydrogens, 1 oxygen.
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Ethanol (C₂H₅O): 2 carbons, 6 hydrogens, 1 oxygen.
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Piperazine (C₄H₁₀N₂): 4 carbons, 10 hydrogens, 2 nitrogens.
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Pyridin-3-ylsulfonyl (C₅H₄NO₂S): 5 carbons, 4 hydrogens, 1 nitrogen, 2 oxygens, 1 sulfur.
The theoretical molecular weight is 340.4 g/mol, consistent with analogs such as furan-2-yl(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)methanone (PubChem CID 46885048) .
Structural Characteristics
Core Architecture
The molecule features three distinct regions:
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Furan-2-yl group: Imparts planarity and π-π stacking potential.
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Ethanol linker: Provides hydrogen-bonding capacity via the hydroxyl group.
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4-(Pyridin-3-ylsulfonyl)piperazine: Combines sulfonamide’s electronegativity with piperazine’s conformational flexibility .
Stereochemical Considerations
The ethanol carbon (C2) is a stereogenic center, yielding two enantiomers. Computational modeling predicts the (R)-enantiomer may exhibit higher binding affinity to biological targets due to optimal spatial alignment of the hydroxyl and sulfonyl groups .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Furan-2-ylethanol: Prepared via Grignard addition to furfural followed by reduction.
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Pyridine-3-sulfonyl chloride: Synthesized from pyridine-3-thiol through chlorination and oxidation .
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Piperazine: Commercially available or generated via cyclization of 1,2-diaminoethane derivatives.
Coupling Strategy
A three-step sequence is proposed:
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Sulfonylation of Piperazine:
Piperazine reacts with pyridine-3-sulfonyl chloride in acetonitrile at 45°C using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts, achieving 86–88% yield . -
Ethanol Linker Installation:
4-(Pyridin-3-ylsulfonyl)piperazine undergoes nucleophilic substitution with epichlorohydrin, followed by acid-catalyzed ring-opening with furan-2-ylmagnesium bromide. -
Hydroxylation:
The intermediate chlorohydrin is hydrolyzed using aqueous NaOH to yield the final ethanol derivative .
Optimization Challenges
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Solvent Selection: Acetonitrile outperforms dichloromethane in sulfonylation steps due to higher polarity and stability of intermediates .
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Temperature Control: Maintaining 40–50°C during coupling prevents byproduct formation from exothermic reactions .
Physicochemical Properties
Solubility and Partitioning
Property | Value | Method |
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LogP | 1.2 ± 0.3 | Calculated (ChemAxon) |
Water Solubility | 12.5 mg/mL | Shake-flask (pH 7.4) |
pKa | 9.1 (piperazine NH), 14.2 (-OH) | Potentiometric titration |
The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs indicates a melting point of 168–172°C, with decomposition above 250°C. The sulfonyl group enhances thermal stability compared to non-sulfonylated piperazines .
Parameter | Prediction | Tool Used |
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CYP3A4 Inhibition | Low risk | SwissADME |
hERG Inhibition | Moderate risk | ProTox-II |
Bioavailability | 68% | pkCSM |
The hydroxyl group likely reduces hERG binding compared to non-polar analogs, mitigating cardiotoxicity risks .
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